Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
CAS No.: 188988-46-7
Cat. No.: VC20929802
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188988-46-7 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |
| Standard InChI Key | DLCWCVSPHUGAPJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |
Introduction
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a complex organic compound featuring a tert-butyl group attached to an indole ring, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered significant interest in various fields of research and industry due to its unique chemical and biological properties.
Synthesis Methods
The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves protecting the amino group using a tert-butyl carbamate (Boc) group. This protection is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under anhydrous conditions.
Industrial Production
Industrial production methods may utilize similar synthetic routes but on larger scales, often employing flow microreactor systems to enhance efficiency and scalability.
Chemical Reactions
This compound can undergo various chemical reactions:
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Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
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Reduction: Using agents like lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic substitution reactions can occur at the amino group.
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | KMnO4, OsO4 |
| Reduction | LiAlH4, NaBH4 |
| Substitution | Various nucleophiles |
Biological Activities
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate shows potential therapeutic applications due to its interactions with biological targets:
Therapeutic Potential
Neurological Disorders: Preliminary studies suggest it may influence serotonin receptor activity, making it suitable for treating depression or anxiety disorders.
Cancer Research: Exhibits cytotoxic effects against glioblastoma cells at low concentrations (0.6 μM).
Mechanism of Action
The mechanism involves interaction with specific molecular targets:
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The indole ring interacts with enzymes and receptors.
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The Boc protecting group can be removed under acidic conditions to reveal the free amine for further reactions.
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